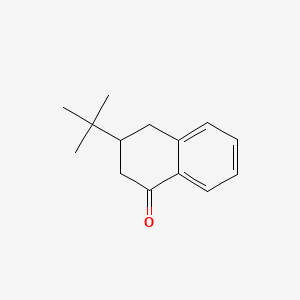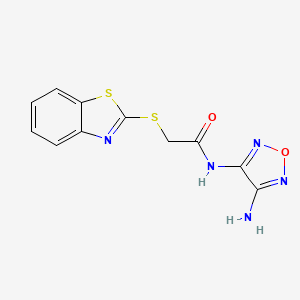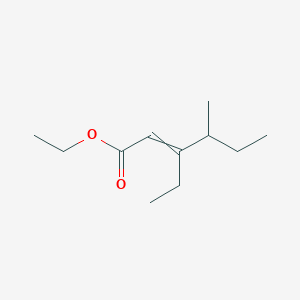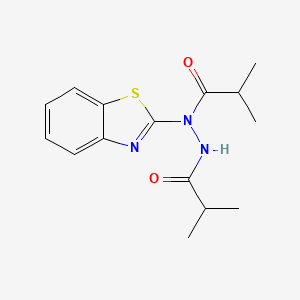![molecular formula C20H29OPSi B14172374 Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane CAS No. 922737-68-6](/img/structure/B14172374.png)
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, an oxo group, and a 2-(triethylsilyl)ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable oxo compound and a triethylsilyl-substituted alkyl halide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in the synthesis include anhydrous diethyl ether or tetrahydrofuran (THF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The oxo group and the triethylsilyl group play crucial roles in modulating the reactivity and binding affinity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Lacks the triethylsilyl group but has similar phosphorus-oxygen bonding.
Triethylsilylphosphine: Contains the triethylsilyl group but lacks the oxo and diphenyl groups.
Phosphine oxides: A broad class of compounds with varying substituents on the phosphorus atom.
Uniqueness
Oxo(diphenyl)[2-(triethylsilyl)ethyl]-lambda~5~-phosphane is unique due to the combination of the oxo group, diphenyl groups, and the triethylsilyl-substituted ethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
Propiedades
Número CAS |
922737-68-6 |
|---|---|
Fórmula molecular |
C20H29OPSi |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-diphenylphosphorylethyl(triethyl)silane |
InChI |
InChI=1S/C20H29OPSi/c1-4-23(5-2,6-3)18-17-22(21,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
Clave InChI |
FNAPIHWDGMNWLV-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B14172296.png)

![(E)-3-phenyl-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B14172302.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-](/img/structure/B14172320.png)
![Pyrido[3,4-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14172337.png)

![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)


![N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B14172354.png)
![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)


